2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
CAS No.:
Cat. No.: VC16285337
Molecular Formula: C22H18ClN3OS2
Molecular Weight: 440.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18ClN3OS2 |
|---|---|
| Molecular Weight | 440.0 g/mol |
| IUPAC Name | 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H18ClN3OS2/c1-13-3-4-14(2)18(9-13)26-19(27)11-29-22-20-17(10-28-21(20)24-12-25-22)15-5-7-16(23)8-6-15/h3-10,12H,11H2,1-2H3,(H,26,27) |
| Standard InChI Key | QHTVUZONICQZCH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl |
Introduction
The compound 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that incorporates several key structural elements, including a thieno[2,3-d]pyrimidine core, a sulfanyl linkage, and an acetamide moiety. This compound is of interest due to its potential biological activities and its structural complexity, which can be leveraged in drug design and development.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core, introduction of the sulfanyl group, and attachment of the acetamide moiety. Specific synthesis protocols for this exact compound are not detailed in the available literature, but similar compounds are often prepared using methods like nucleophilic substitution and amidation reactions.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide | C22H18ClN3OS2 | Not specified | Not reported |
| {[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid | C14H9ClN2O2S2 | 336.8 g/mol | Potential biological activity |
| 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butanoic acid | C16H13ClN2O2S2 | 364.9 g/mol | Potential biological activity |
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